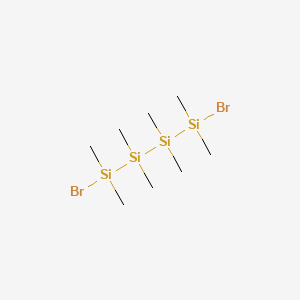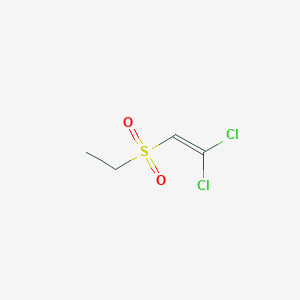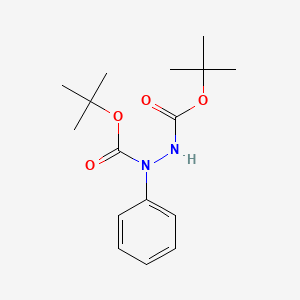
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C18H28N2O4 It is a derivative of hydrazine, featuring two ester groups and a phenyl group attached to the hydrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester typically involves the esterification of 1,2-hydrazinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenyl group is introduced through a subsequent reaction with phenylhydrazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenyl derivatives or modified ester groups.
Scientific Research Applications
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active hydrazine derivatives, which can then interact with biological molecules. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar in structure but with ethyl groups instead of tert-butyl groups.
1,2-Hydrazinedicarboxylic acid, 1-(4-fluoro-3,5-dimethylphenyl)-, 1,2-bis(1,1-dimethylethyl) ester: Contains a fluorinated phenyl group, offering different reactivity and properties.
Uniqueness
1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester is unique due to its combination of tert-butyl ester groups and a phenyl group, which confer distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
65578-58-7 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-18(12-10-8-7-9-11-12)14(20)22-16(4,5)6/h7-11H,1-6H3,(H,17,19) |
InChI Key |
MUHKSPMVYCMXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


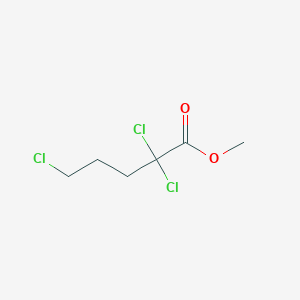
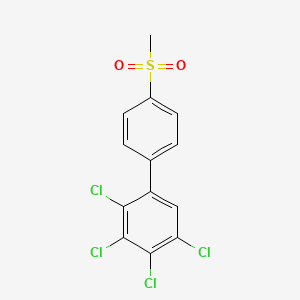





methanone](/img/structure/B14469765.png)
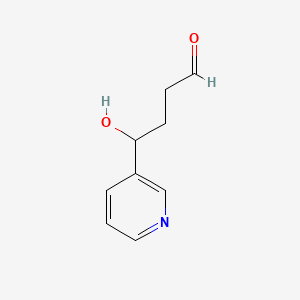
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)


